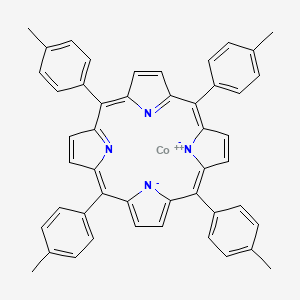
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt typically involves the reaction of cobalt salts with the corresponding porphyrin ligand. One common method involves the reaction of cobalt(II) acetate with 5,10,15,20-Tetra(4-methylphenyl)porphyrin in a solvent such as toluene under reflux conditions . The reaction is monitored using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center can lead to the formation of cobalt(III) porphyrin complexes, while reduction can yield cobalt(I) porphyrin complexes .
Applications De Recherche Scientifique
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in studies related to light absorption and energy transfer.
Materials Science: It is used in the development of advanced materials, including sensors and photovoltaic devices.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, which are crucial in catalytic and photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with oxygen in oxidation reactions or the transfer of electrons in photochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc
Uniqueness
Compared to similar compounds, 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exhibits unique redox properties and coordination chemistry. The cobalt center can exist in multiple oxidation states, which is not as common in other metalloporphyrins. This versatility makes it particularly useful in catalytic and photochemical applications .
Propriétés
Formule moléculaire |
C48H36CoN4 |
|---|---|
Poids moléculaire |
727.8 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)




